5-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
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Overview
Description
5-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various targets in the body, leading to a range of effects . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Some thiazole derivatives have been found to induce cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminothiophenol and 4-chloroacetophenone can yield the benzothiazole core, which is then further functionalized to introduce the piperazine and methoxybenzoyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine: Similar structure but different substitution pattern.
2-(2-(4-substituted piperazine-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinone: Another compound with piperazine and benzothiazole moieties.
Uniqueness
5-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of a benzothiazole core with a piperazine ring and methoxybenzoyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-13-16(21)6-7-17-18(13)22-20(27-17)24-10-8-23(9-11-24)19(25)14-4-3-5-15(12-14)26-2/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOCXUGMVLVHKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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